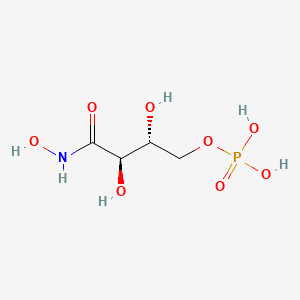
Besunide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Besunide is an aminosulfamoylbenzoic acid-based diuretic.
Wissenschaftliche Forschungsanwendungen
Bioelectrochemical Systems: Technological Aspects
Bioelectrochemical systems (BESs) are emerging technologies that utilize microorganisms to catalyze reactions at the anode and/or cathode. They have a range of applications, including different electron donors and acceptors. Key focuses include analyzing anode and cathode half-reactions, overpotentials, internal energy losses, and productivity. The role of membranes in achieving high efficiencies and pure products, despite increasing internal resistance, is crucial. The potential expansion of BESs into biorefineries is also significant (Hamelers et al., 2010).
Biophotovoltaics and Bioelectrochemical Systems
Biophotovoltaic systems (BPVs), a subset of BESs, use oxygenic photosynthetic organisms, like microalgae and cyanobacteria, to harness light energy for current generation without organic feedstock. This review discusses the state-of-the-art of BPVs and their integration into BES and photovoltaic research. It also explores electron transfer pathways and estimates the achievable power outputs of this technology (McCormick et al., 2015).
Translational Epidemiology in Bioelectrochemical Research
Translational research in epidemiology plays a role in bioelectrochemical research through phases T1–T4, which include exploring the role of scientific discoveries in developing applications, evaluating efficacy, assessing uptake barriers, and assessing impact on population health. Epidemiology contributes significantly to knowledge synthesis, especially through quantitative methods like meta-analysis (Khoury et al., 2010).
Bioelectrochemical Technologies in Agriculture
BESs are emerging as energy-effective and environment-friendly technologies with significant applications in agriculture. They can minimize waste, treat wastewater, and recover electricity, biohydrogen, and other chemicals. Their potential in powering remote sensors, as biosensors, and in food production without sunlight is noteworthy. Future studies should focus on long-term performance and stability of on-farm BES applications (Li, Chen & Anandhi, 2018).
Reverse Vaccinology and Bioelectrochemical Systems
Reverse vaccinology, an application of genomic technologies in vaccine research, has significantly impacted the process of vaccine discovery. It enables the identification of protective targets and the design of efficacious vaccines for challenging pathogens. This technology aligns with the principles of BES research in its approach to integrating high-throughput technologies and scientific insight into biotechnology research (Donati & Rappuoli, 2013).
Eigenschaften
CAS-Nummer |
36148-38-6 |
|---|---|
Produktname |
Besunide |
Molekularformel |
C18H22N2O4S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24) |
InChI-Schlüssel |
VCPBYLUDWGYFIQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
Andere CAS-Nummern |
36148-38-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



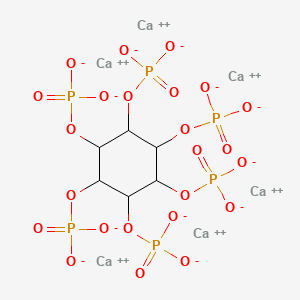



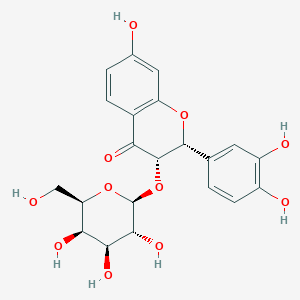
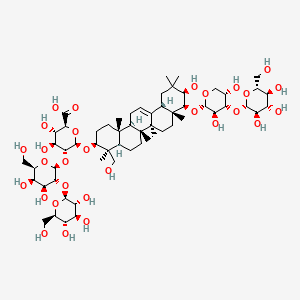
![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)
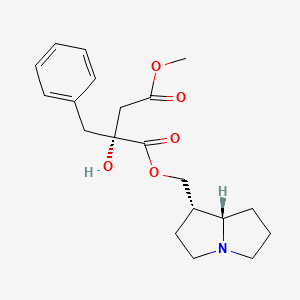

![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)



